

Application Notes and Protocols for Live-Cell Imaging with Biotin-D-Glucose

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Compound of Interest

Compound Name: *Biotin-D-Glucose*

Cat. No.: *B12362642*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **Biotin-D-Glucose** for the visualization of glucose uptake in live cells. This method offers a two-step approach, involving the cellular uptake of a biotinylated glucose analog followed by detection with fluorescently-labeled streptavidin. This technique can be applied to study glucose metabolism in various cell types and to screen for compounds that modulate glucose transport.

Principle of the Technology

The live-cell imaging of glucose uptake using **Biotin-D-Glucose** is based on a two-step detection method. First, live cells are incubated with **Biotin-D-Glucose**, a glucose molecule covalently linked to biotin. This analog is recognized and transported into the cell by glucose transporters (GLUTs). Once inside the cell, or bound to the cell surface transporters, the biotin moiety can be detected by the addition of streptavidin conjugated to a fluorophore. The high affinity and specificity of the biotin-streptavidin interaction allow for a robust and sensitive visualization of glucose uptake.

This method can be particularly useful for studying the translocation of glucose transporters, such as GLUT4, to the plasma membrane in response to stimuli like insulin.^{[1][2][3]} By visualizing the localization of the fluorescent signal, researchers can gain insights into the dynamics of glucose transport in living cells.

Applications in Research and Drug Development

- **Real-time Monitoring of Glucose Uptake:** Visualize and quantify glucose uptake in single living cells to study metabolic processes in real-time.[\[4\]](#)[\[5\]](#)
- **High-Throughput Screening:** Adaptable for high-throughput screening assays to identify and characterize compounds that modulate glucose uptake in cancer cells or other disease models.
- **Studying Glucose Transporter Trafficking:** Investigate the translocation of glucose transporters, such as the insulin-responsive GLUT4, from intracellular vesicles to the plasma membrane.
- **Metabolic Research in Disease Models:** Analyze alterations in glucose metabolism in various pathological conditions, including cancer, diabetes, and neurodegenerative diseases.

Data Presentation

Due to the limited availability of specific quantitative data for **Biotin-D-Glucose** in live-cell imaging, the following tables provide a comparative overview of data obtained with the widely used fluorescent glucose analog, 2-NBDG. This information can serve as a valuable reference for setting up and interpreting experiments with **Biotin-D-Glucose**.

Table 1: Comparison of Kinetic Parameters for Glucose Analogs

Parameter	2-NBDG	D-Glucose (Natural Substrate)
Cell Type	MCF-7 Breast Cancer Cells	General Mammalian Cells
Vmax (Maximum Uptake Rate)	Lower than D-Glucose	Higher
Km (Michaelis Constant)	Higher than D-Glucose (lower affinity)	Lower (higher affinity)
Uptake Inhibition by D-Glucose	Yes	N/A

Note: The kinetics of **Biotin-D-Glucose** uptake are expected to be influenced by the bulky biotin tag, potentially resulting in a lower Vmax and higher Km compared to D-glucose.

Table 2: Typical Experimental Conditions for Fluorescent Glucose Analog Imaging

Parameter	2-NBDG	Proposed for Biotin-D-Glucose
Concentration Range	50 - 300 μ M	100 - 500 μ M
Incubation Time	15 - 60 minutes	30 - 60 minutes
Incubation Temperature	37°C	37°C
Detection Method	Direct Fluorescence Microscopy	Two-step: Streptavidin-Fluorophore

Experimental Protocols

Protocol 1: Live-Cell Imaging of Biotin-D-Glucose Uptake

This protocol provides a general workflow for visualizing the uptake of **Biotin-D-Glucose** in live mammalian cells.

Materials:

- **Biotin-D-Glucose**
- Live mammalian cells cultured on glass-bottom dishes or coverslips
- Complete cell culture medium
- Phosphate-Buffered Saline (PBS)
- Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC, Streptavidin-Alexa Fluor 488)
- Live-cell imaging medium (e.g., phenol red-free DMEM)

- Optional: Hoechst 33342 or other nuclear stain

Procedure:

- Cell Preparation: Culture cells to 60-80% confluency on a suitable imaging vessel.
- Starvation (Optional): To enhance glucose uptake, starve cells in glucose-free medium for 1-2 hours prior to the experiment.
- Incubation with **Biotin-D-Glucose**:
 - Prepare a working solution of **Biotin-D-Glucose** in pre-warmed, serum-free culture medium at a final concentration of 100-500 μ M.
 - Remove the culture medium from the cells and wash once with warm PBS.
 - Add the **Biotin-D-Glucose** solution to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.
- Washing: Gently wash the cells three times with warm PBS to remove unbound **Biotin-D-Glucose**.
- Streptavidin Labeling:
 - Dilute the fluorescently-labeled streptavidin to a working concentration (typically 1-5 μ g/mL) in live-cell imaging medium.
 - Add the streptavidin solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- Final Wash and Imaging:
 - Wash the cells three times with warm live-cell imaging medium.
 - Add fresh, pre-warmed imaging medium to the cells.
 - Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Protocol 2: Investigating Insulin-Stimulated Glucose Uptake

This protocol is designed to visualize the effect of insulin on the translocation of glucose transporters and subsequent uptake of **Biotin-D-Glucose**.

Materials:

- All materials from Protocol 1
- Insulin solution (e.g., 100 nM in serum-free medium)
- Control vehicle (e.g., serum-free medium without insulin)

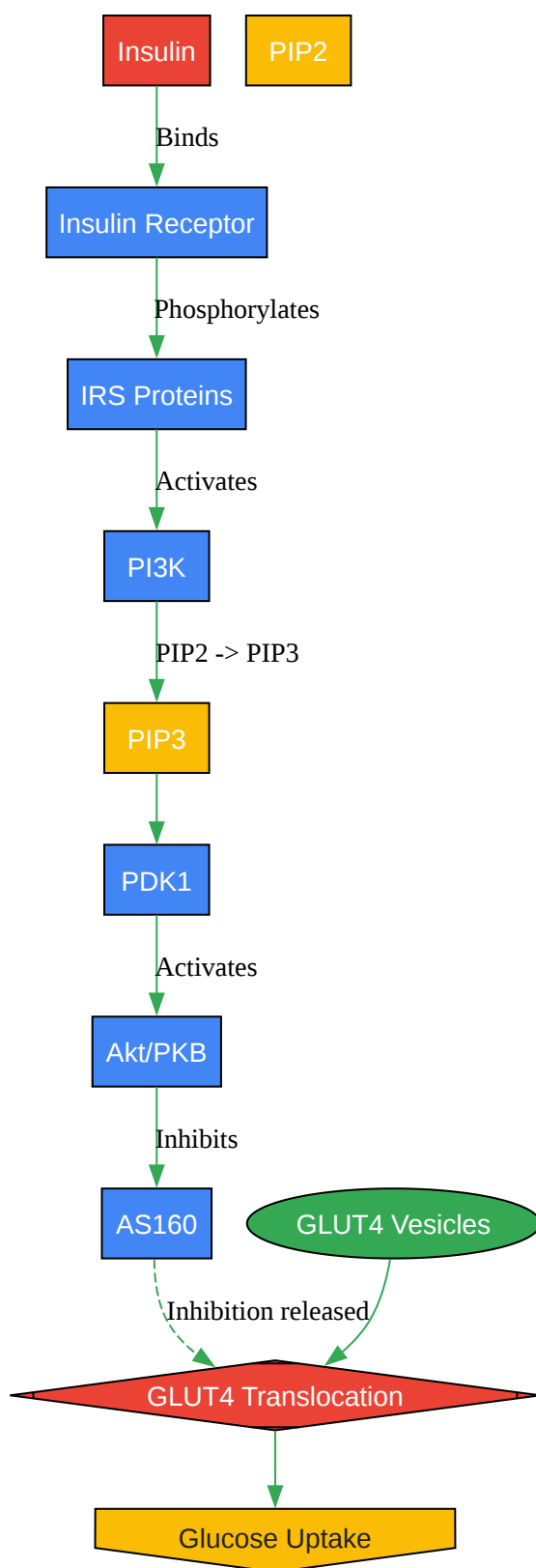
Procedure:

- Cell Preparation and Starvation: Follow steps 1 and 2 from Protocol 1. Insulin-responsive cell lines like 3T3-L1 adipocytes or L6 myotubes are recommended.
- Insulin Stimulation:
 - Treat one set of cells with insulin solution for 15-30 minutes at 37°C.
 - Treat a parallel set of cells with the control vehicle for the same duration.
- **Biotin-D-Glucose** Incubation:
 - Without washing off the insulin, add **Biotin-D-Glucose** solution (prepared as in Protocol 1, step 3) to both insulin-stimulated and control cells.
 - Incubate for 30-60 minutes at 37°C.
- Washing and Staining: Follow steps 4 and 5 from Protocol 1.
- Imaging and Analysis:
 - Image both insulin-treated and control cells using identical acquisition settings.

- Quantify the fluorescence intensity to determine the relative increase in **Biotin-D-Glucose** uptake upon insulin stimulation.

Mandatory Visualizations





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